2-Methyl-5-piperidino[1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
2-Methyl-5-piperidino[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the quinazoline derivatives. These compounds are known for their significant biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazoline core fused with a triazole ring and a piperidine moiety, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-piperidino[1,2,4]triazolo[1,5-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with hydrazine hydrate to form the intermediate 2-hydrazinylquinazoline. This intermediate then undergoes cyclization with formic acid and subsequent reaction with piperidine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance reaction efficiency and scalability. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-piperidino[1,2,4]triazolo[1,5-c]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine moiety or the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of alkylated or acylated derivatives of the compound
Scientific Research Applications
2-Methyl-5-piperidino[1,2,4]triazolo[1,5-c]quinazoline has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Studied for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic and photophysical properties
Mechanism of Action
The mechanism of action of 2-Methyl-5-piperidino[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors, altering their signaling pathways and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-6-propylbenzo[4,5]imidazo[1,2-c]quinazoline
- 5-Aminobiphenyl substituted [1,2,4]triazolo[4,3-c]quinazoline
- 2-Thio-[1,2,4]triazolo[1,5-c]quinazoline
Uniqueness
2-Methyl-5-piperidino[1,2,4]triazolo[1,5-c]quinazoline is unique due to its specific substitution pattern and the presence of the piperidine moiety, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific therapeutic applications .
Properties
IUPAC Name |
2-methyl-5-piperidin-1-yl-[1,2,4]triazolo[1,5-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5/c1-11-16-14-12-7-3-4-8-13(12)17-15(20(14)18-11)19-9-5-2-6-10-19/h3-4,7-8H,2,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTOWCQUMKUWEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC=CC=C3N=C2N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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